![molecular formula C13H18ClN3O3S B448820 1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea](/img/structure/B448820.png)
1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea is a chemical compound with the molecular formula C13H18ClN3O3S It is known for its unique structure, which includes a sulfonyl group attached to a chlorophenyl ring and a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclohexylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The hydrazinecarboxamide moiety may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[(4-chlorophenyl)sulfonyl]-N,N-dimethylacetamide: Similar structure but with a dimethylacetamide group instead of a cyclohexylhydrazinecarboxamide moiety.
4-[(4-chlorophenyl)sulfonyl]benzoic acid: Contains a benzoic acid group instead of a hydrazinecarboxamide moiety.
Uniqueness
1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylhydrazinecarboxamide moiety differentiates it from other similar compounds and may contribute to its unique properties in various applications.
Properties
Molecular Formula |
C13H18ClN3O3S |
|---|---|
Molecular Weight |
331.82g/mol |
IUPAC Name |
1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea |
InChI |
InChI=1S/C13H18ClN3O3S/c14-10-6-8-12(9-7-10)21(19,20)17-16-13(18)15-11-4-2-1-3-5-11/h6-9,11,17H,1-5H2,(H2,15,16,18) |
InChI Key |
AKZALBOWTQBWHO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


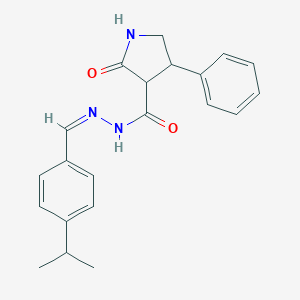
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B448739.png)
![3-{[(Z)-2-(2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B448745.png)
![N'-[2-(benzyloxy)benzylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B448746.png)
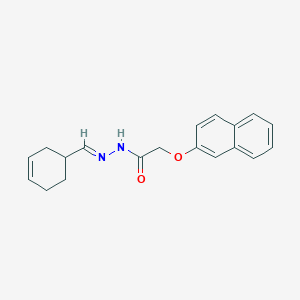
![1-(4-chlorobenzyl)-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1H-pyrazole-3-carbohydrazide](/img/structure/B448749.png)
![4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide](/img/structure/B448750.png)
![N-(4-{4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzyl}phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B448751.png)
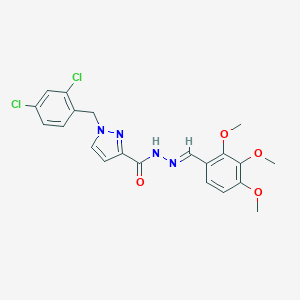
![Ethyl 4-methyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B448757.png)
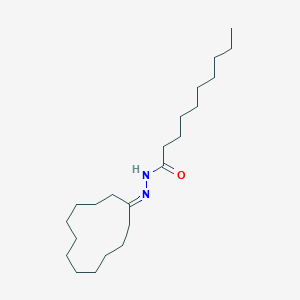
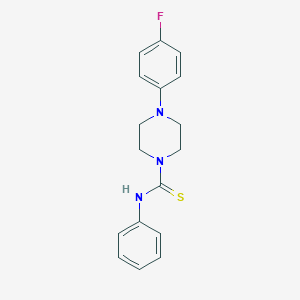
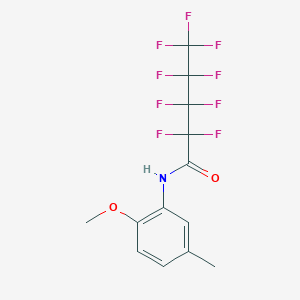
![N'~3~-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B448761.png)
